molecular formula C20H19FN4O2 B2517669 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide CAS No. 1351659-52-3

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide

Cat. No.: B2517669
CAS No.: 1351659-52-3
M. Wt: 366.396
InChI Key: JUFXCFLFPDYMSL-UHFFFAOYSA-N
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Description

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Coupling with Azetidine Ring: The final step involves coupling the oxadiazole intermediate with azetidine-1-carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, fluorophenyl derivatives, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 5-(4-Nitro-1,2,5-oxadiazol-3-yl)-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazole
  • (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

What sets 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide is a novel derivative of the oxadiazole class, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazones or acylhydrazones in the presence of dehydrating agents. For this compound, methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction time. The general reaction scheme includes:

  • Formation of hydrazone : Reacting benzaldehyde derivatives with hydrazine.
  • Cyclization : Treating the hydrazone with a suitable dehydrating agent (e.g., phosphoric acid) to form the oxadiazole ring.
  • Substitution : Introducing the azetidine and fluorophenyl groups through nucleophilic substitution reactions.

This approach has demonstrated high yields and purity for various oxadiazole derivatives .

Antimicrobial Properties

The oxadiazole moiety is well-documented for its antimicrobial properties. Studies have shown that compounds containing this scaffold exhibit broad-spectrum activity against bacteria, fungi, and viruses.

  • Antibacterial Activity : Research indicates that derivatives like 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the oxadiazole ring exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against strains such as E. coli and S. aureus .
  • Antifungal Activity : The compound has also shown promising antifungal activity against various Candida species. In comparative studies, some derivatives demonstrated efficacy superior to established antifungal agents .

The mechanism through which oxadiazole derivatives exert their biological effects often involves inhibition of key enzymes in microbial metabolism. For instance:

  • Inhibition of Fatty Acid Synthesis : Compounds have been reported to inhibit enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in fatty acid biosynthesis in bacteria . This inhibition leads to disruption of membrane integrity and cell lysis.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated a series of 1,3,4-oxadiazole derivatives for their antibacterial properties. The most active compounds were found to inhibit Mycobacterium bovis BCG effectively, showcasing potential for tuberculosis treatment .
  • Toxicity Assessment : Another investigation assessed the toxicity of oxadiazole derivatives using zebrafish embryos as a model organism. The results indicated that certain compounds exhibited low toxicity while maintaining high antimicrobial efficacy .

Comparative Biological Activity Table

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)Notable Features
Compound A80.25Strong against Gram-positive bacteria
Compound B160.03Effective against Candida spp.
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine40.125Broad-spectrum activity

Properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-17-8-6-15(7-9-17)11-22-20(26)25-12-16(13-25)19-23-18(24-27-19)10-14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFXCFLFPDYMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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